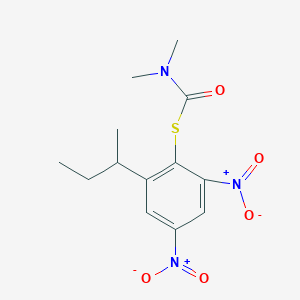
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER (7CI,8CI) is a chemical compound with the CAS number 4665-24-1It is characterized by the presence of a carbamic acid group, a dimethylthio group, and a dinitrophenyl ester group, which contribute to its distinct chemical behavior .
Preparation Methods
The synthesis of CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER involves several steps. One common method includes the reaction of carbamic acid derivatives with appropriate reagents to introduce the dimethylthio and dinitrophenyl ester groups. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with specific amino acid residues, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
CARBAMIC ACID,DIMETHYLTHIO-, S-(2-SEC-BUTYL-4,6-DINITROPHENYL) ESTER can be compared with other carbamic acid derivatives and dinitrophenyl esters. Similar compounds include:
Carbamic acid,dimethylthio-, S-(2-sec-butyl-4,6-dinitrophenyl) ester: Shares similar structural features but may differ in specific functional groups.
Dithiocarbamates: Compounds with similar sulfur-containing groups.
Nitrophenyl esters:
Properties
CAS No. |
4665-24-1 |
|---|---|
Molecular Formula |
C13H17N3O5S |
Molecular Weight |
327.36 g/mol |
IUPAC Name |
S-(2-butan-2-yl-4,6-dinitrophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H17N3O5S/c1-5-8(2)10-6-9(15(18)19)7-11(16(20)21)12(10)22-13(17)14(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
NEHKDFZUCXYFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



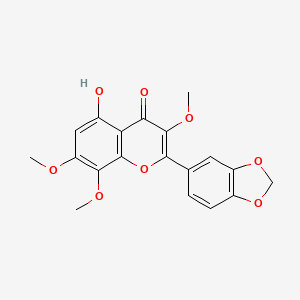
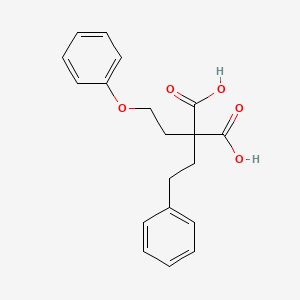
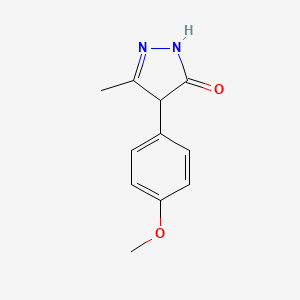
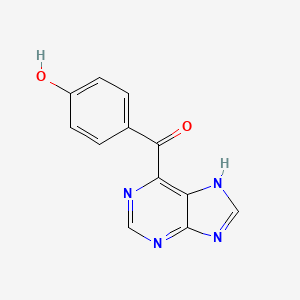
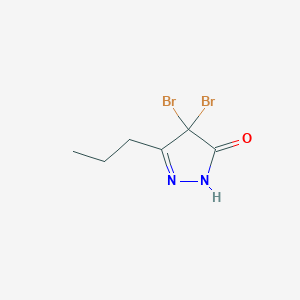

![2-[4-(Diethoxyphosphorylmethyl)phenyl]-1,3-benzoxazole](/img/structure/B14004524.png)
![(1S,5S,6S,7R,8S)-6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14004526.png)
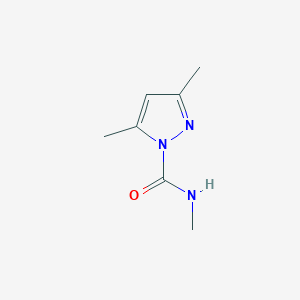

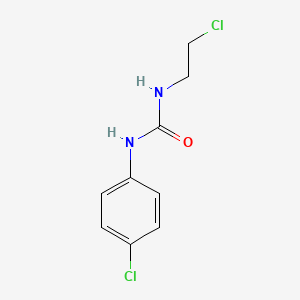
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
